Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-

Description

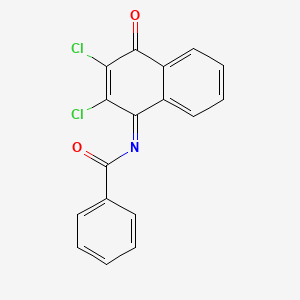

"Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-" is a benzamide derivative characterized by a fused naphthylidene backbone substituted with two chlorine atoms at positions 2 and 3, along with a ketone group at position 2.

Properties

IUPAC Name |

N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2NO2/c18-13-14(19)16(21)12-9-5-4-8-11(12)15(13)20-17(22)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYMUVRSBYYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2C3=CC=CC=C3C(=O)C(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- typically involves the condensation of 2,3-dichloro-1,4-naphthoquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic addition and subsequent dehydration.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and benzamide derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.

Medicine

Medically, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

The target compound’s naphthylidene core distinguishes it from simpler benzamide derivatives. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichloro and ketone groups contrast with the methoxy (Rip-B) or sulfamoyl (LMM5/LMM11) substituents in analogs. This may influence solubility, stability, and binding affinity.

- Heterocyclic Moieties : LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings, which enhance antifungal activity by targeting thioredoxin reductase . The target compound lacks such heterocycles but may exhibit unique reactivity due to its naphthylidene system.

- Synthetic Accessibility : Rip-B is synthesized via a straightforward amine-benzoyl chloride reaction , whereas the target compound’s fused structure likely requires more complex cyclization or halogenation steps.

Physicochemical Properties

Biological Activity

Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a benzamide core with a naphthylidene moiety that includes dichloro and keto functional groups. Its molecular formula is with a molecular weight of approximately 348.19 g/mol. The structural complexity allows for interactions with various biological targets, making it a subject of extensive research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzamide derivatives, including N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-. For instance, compounds with similar structures have shown promising results against various bacterial strains and fungi.

| Compound | Target Organism | EC50 (μg/ml) | Reference |

|---|---|---|---|

| Benzamide Derivative | Xanthomonas axonopodis | 22 | |

| Benzamide Derivative | Mucor fragilis | 15 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.

Inhibitory Activity Against AChE

| Compound | Inhibition (%) | IC50 (nM) | Reference |

|---|---|---|---|

| Benzamide Derivative | 68.58% | 45 | |

| Donepezil (Control) | 98.15% | 21.8 ± 0.9 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of benzamide derivatives. The MTT assay indicated that certain derivatives exhibit low cytotoxicity against various cell lines, suggesting their potential for therapeutic applications without significant toxicity.

Case Studies

- Neuroprotective Effects : A study demonstrated that benzamide derivatives could protect neuronal cells from apoptosis induced by beta-amyloid aggregates, a hallmark of Alzheimer's disease.

- Anticancer Activity : Another investigation reported that benzamide compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as anticancer agents.

The biological activity of benzamide N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Compounds interact with the active site of target enzymes, leading to reduced enzymatic activity.

- Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Question: How can researchers optimize the synthesis of benzamide derivatives to ensure high purity and yield?

Methodological Answer:

Synthetic optimization often involves reaction condition screening (e.g., solvent polarity, temperature, catalyst loading). For example, in the synthesis of imidazole-based benzamide derivatives, a three-component reaction between substituted anilines, benzoyl chloride, and imidazole precursors under reflux conditions (e.g., ethanol at 80°C) achieved yields of 82–85% . Key steps include:

- Acylation : Use benzoyl chloride in a 1:1 molar ratio with amines to minimize side products.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .

Basic Question: What spectroscopic techniques are critical for validating the structure of benzamide derivatives?

Methodological Answer:

- Infrared Spectroscopy (IR) : Confirm amide C=O stretching vibrations (1640–1680 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for N-(4-chlorophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide at m/z 406.05) .

Advanced Question: How can substituent effects on benzamide derivatives’ physicochemical properties be systematically analyzed?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., –NO₂, –Cl) or electron-donating (–OCH₃, –CH₃) groups. For example, N-(4-nitrophenyl)benzamide (4c) exhibits a higher melting point (292–294°C) than N-(4-methoxyphenyl)benzamide (4e, 262–265°C) due to increased polarity .

- Quantitative Structure-Activity Relationship (QSAR) : Use computational tools (e.g., Gaussian, DFT calculations) to correlate substituent Hammett constants (σ) with solubility or reactivity .

Advanced Question: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare IR and NMR data with analogous compounds (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide in Tables 1–2 of ).

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from sample signals in NMR .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via single-crystal diffraction .

Advanced Question: How should researchers address inconsistencies in biological activity data across benzamide analogs?

Methodological Answer:

- Dose-Response Curves : Use non-linear regression (e.g., one-phase exponential decay models in GraphPad Prism) to calculate EC₅₀ values and assess potency variations .

- Control Experiments : Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives (e.g., IC₅₀ for anticancer activity) .

Advanced Question: What methodologies are recommended for analyzing reaction intermediates in benzamide synthesis?

Methodological Answer:

- Trapping Intermediates : Quench reactions at timed intervals (e.g., 0, 15, 30 mins) and isolate intermediates via flash chromatography .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient species (e.g., acylated amines) .

- Computational Modeling : Simulate reaction pathways (e.g., transition states in Gaussian 09) to predict intermediate stability .

Advanced Question: How can researchers design benzamide derivatives for targeted biological applications (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains). For example, N-(6-mercaptohexyl)benzamide derivatives showed affinity for NADPH oxidase .

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl (–CF₃) to enhance lipophilicity and membrane permeability .

Advanced Question: What protocols ensure reproducibility in benzamide derivative synthesis across laboratories?

Methodological Answer:

- Standardized Procedures : Document reaction parameters (e.g., N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide synthesis at 80°C for 6 hours) .

- Interlab Validation : Share samples with collaborating labs for independent NMR and HPLC verification .

- Batch Records : Record lot numbers of reagents (e.g., benzoyl chloride from Sigma-Aldrich, ≥99%) to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.